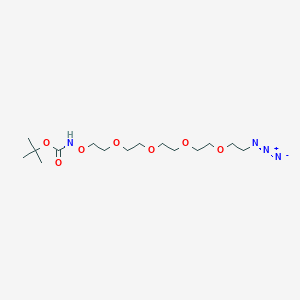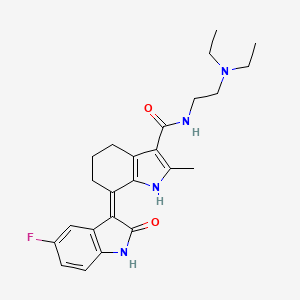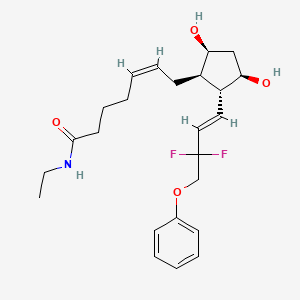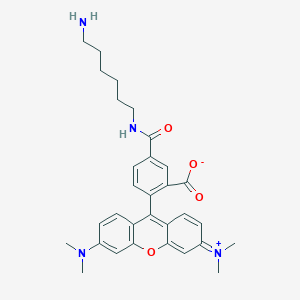
t-Boc-Aminooxy-PEG4-azide
Vue d'ensemble
Description
T-Boc-Aminooxy-PEG4-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . Aminooxy PEG Linkers may be useful in bioconjugation experiments .
Synthesis Analysis
This compound is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media . The azide group can react with Alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of this compound is C15H30N4O7 . It has a molecular weight of 378.4 g/mol . The functional group is Boc-protected aminooxy/Azide .Chemical Reactions Analysis
The azide group in this compound can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Physical and Chemical Properties Analysis
This compound is a solid powder . It is soluble in DMSO . .Applications De Recherche Scientifique
Systèmes d'administration de médicaments
t-Boc-Aminooxy-PEG4-azide: est utilisé dans le développement de systèmes d'administration de médicaments en raison de son espaceur PEG hydrophile qui améliore la solubilité dans les milieux aqueux {svg_1}. Le groupe azide de ce composé peut réagir avec des médicaments ou des molécules marqués par une alkyne via la chimie Click, formant une liaison triazole stable. Cette réaction est essentielle pour créer des médicaments PEGylés qui améliorent l'efficacité thérapeutique et réduisent la toxicité.
Bioconjugaison
Dans les expériences de bioconjugaison, This compound sert de réticulant {svg_2}. Son groupe azide peut être conjugué à diverses biomolécules, notamment des protéines et des anticorps, facilitant la fixation de chaînes PEG. Ce processus est essentiel pour modifier les molécules biologiques afin d'améliorer leur stabilité, leur solubilité et leur temps de circulation dans l'organisme.
Protéomique
La recherche en protéomique tire parti de This compound grâce à son application dans le marquage et l'identification des protéines {svg_3}. La capacité du composé à former des liaisons stables avec des peptides ou des protéines marqués par une alkyne permet de créer des sondes pouvant être utilisées en spectrométrie de masse et dans d'autres techniques analytiques.
Imagerie diagnostique
This compound: est exploré pour son potentiel en imagerie diagnostique {svg_4}. En le conjuguant avec des agents d'imagerie, les chercheurs peuvent améliorer la solubilité et la biocompatibilité des agents. Cette amélioration peut conduire à des composés d'imagerie plus efficaces qui sont utilisés dans diverses modalités, telles que l'IRM et la TEP.
Nanotechnologie
Dans le domaine de la nanotechnologie, This compound est appliqué pour modifier la surface des nanoparticules {svg_5}. La PEGylation des nanoparticules à l'aide de ce composé peut améliorer leur stabilité et réduire leur immunogénicité, les rendant adaptées à diverses applications, notamment l'administration ciblée de médicaments et la biosensibilisation.
Thérapie ciblée
This compound: joue un rôle dans la thérapie ciblée en facilitant la fixation de ligands de ciblage aux agents thérapeutiques {svg_6}. Les conjugués résultants peuvent se lier sélectivement aux marqueurs spécifiques de la maladie, ce qui permet une administration directe des médicaments aux cellules malades, minimisant ainsi les effets secondaires et améliorant les résultats du traitement.
Recherche en biologie moléculaire
En biologie moléculaire, This compound est utilisé pour la modification des acides nucléiques et la préparation de sondes moléculaires {svg_7}. Ses groupes réactifs permettent la fixation stable de chaînes PEG à l'ADN ou à l'ARN, ce qui est crucial pour les études impliquant la régulation et l'expression des gènes.
Recherche en chimie
Enfin, en recherche en chimie, This compound est un réactif précieux pour la synthèse de molécules complexes {svg_8}. Son groupe azide réactif peut participer à des voies de synthèse en plusieurs étapes, offrant un outil polyvalent aux chimistes pour créer une large gamme de structures chimiques aux fonctionnalités diverses.
Mécanisme D'action
Target of Action
t-Boc-Aminooxy-PEG4-azide is a crosslinker containing a t-Boc-aminooxy group and an azide group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets play a crucial role in bioconjugation experiments .
Mode of Action
The azide group in this compound can react with its targets (alkyne, BCN, DBCO) via Click Chemistry to yield a stable triazole linkage . The t-Boc-aminooxy group can be deprotected under mild acidic conditions to form a free amine .
Biochemical Pathways
The compound’s interaction with its targets leads to the formation of a stable triazole linkage . This process is part of the broader biochemical pathway known as Click Chemistry, which is widely used in bioconjugation experiments .
Pharmacokinetics
The hydrophilic PEG spacer in this compound increases its solubility in aqueous media . This property can impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The result of the compound’s action is the formation of a stable triazole linkage with target molecules . This linkage can be useful in various research applications, including the synthesis of PROTACs .
Action Environment
The action of this compound can be influenced by environmental factors such as pH. For instance, the t-Boc-aminooxy group can be deprotected under mild acidic conditions . Additionally, the compound is recommended to be stored at 2-8°C for short term or -20°C for long term .
Safety and Hazards
Propriétés
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O7/c1-15(2,3)26-14(20)18-25-13-12-24-11-10-23-9-8-22-7-6-21-5-4-17-19-16/h4-13H2,1-3H3,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIZQRNYLIDPPFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NOCCOCCOCCOCCOCCN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401134539 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2100306-64-5 | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2100306-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,6,9,12,15-Pentaoxa-2-azaheptadecanoic acid, 17-azido-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401134539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![[(1R,2S,4R)-4-[[5-[[4-((1R)-7-Chloro-1,2,3,4-tetrahydroisoquinolin-1-yl)-5-methylthien-2-yl]carbonyl]pyrimidin-4-yl]amino]-2-hydroxycyclopentyl]methyl sulfamate](/img/structure/B611129.png)





